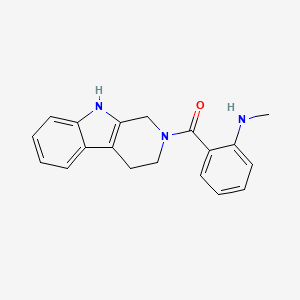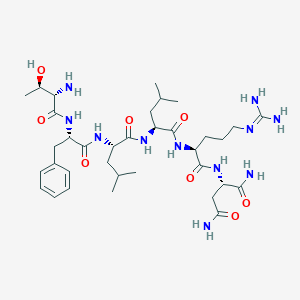
Tfllrn-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tfllrn-NH2, also known as Thr-Phe-Leu-Leu-Arg-NH2, is a protease-activated receptor-1 (PAR-1) agonist peptide. This compound is a biologically active peptide that plays a significant role in various physiological processes, including blood coagulation, inflammation, and muscle contraction. It is more selective to PAR-1 than other similar peptides .
Preparation Methods
Tfllrn-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods also follow similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Tfllrn-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tfllrn-NH2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies involving peptide synthesis and modification.
Mechanism of Action
Tfllrn-NH2 exerts its effects by selectively activating protease-activated receptor-1 (PAR-1). Upon binding to PAR-1, the peptide induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways involve the mobilization of intracellular calcium ions and the activation of various kinases, ultimately resulting in physiological responses such as platelet aggregation and vascular contraction .
Comparison with Similar Compounds
Tfllrn-NH2 is compared with other similar compounds, such as SFLLRN-NH2 and AYPGKF-NH2, which are also PAR agonists. While SFLLRN-NH2 is less selective for PAR-1, AYPGKF-NH2 is a selective PAR-4 agonist. The uniqueness of this compound lies in its high selectivity for PAR-1, making it a valuable tool for studying PAR-1-specific signaling pathways .
Similar compounds include:
SFLLRN-NH2: A less selective PAR-1 agonist.
AYPGKF-NH2: A selective PAR-4 agonist.
TF-NH2: Another PAR-1 agonist with different selectivity and potency.
Properties
Molecular Formula |
C35H59N11O8 |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C35H59N11O8/c1-18(2)14-24(31(51)42-22(12-9-13-41-35(39)40)30(50)43-23(29(38)49)17-27(36)48)44-32(52)25(15-19(3)4)45-33(53)26(16-21-10-7-6-8-11-21)46-34(54)28(37)20(5)47/h6-8,10-11,18-20,22-26,28,47H,9,12-17,37H2,1-5H3,(H2,36,48)(H2,38,49)(H,42,51)(H,43,50)(H,44,52)(H,45,53)(H,46,54)(H4,39,40,41)/t20-,22+,23+,24+,25+,26+,28+/m1/s1 |
InChI Key |
RNTAAFDNJNFOMJ-GSAYKZDLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


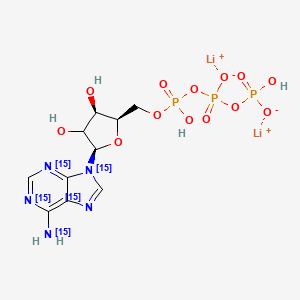
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
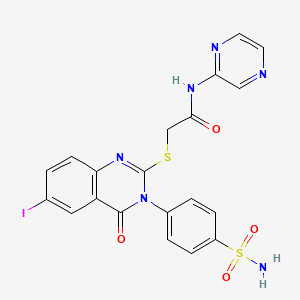
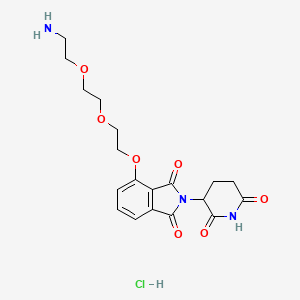
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
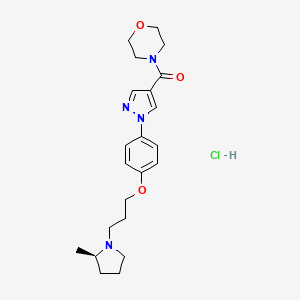

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
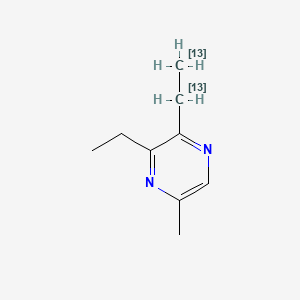
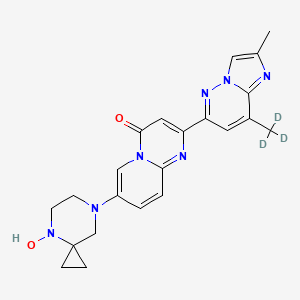
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
